

# Alternative catalysts for the oxidative desulfurization of Dibenzothiophene.

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## A Comparative Guide to Alternative Catalysts for the Oxidative Desulfurization of Dibenzothiophene

The removal of sulfur compounds from fuels is a critical process in the refining industry to meet stringent environmental regulations and prevent catalyst poisoning in downstream applications. Oxidative desulfurization (ODS) presents a promising alternative to traditional hydrodesulfurization (HDS), particularly for the removal of refractory sulfur compounds like dibenzothiophene (DBT). This is due to its milder operating conditions and higher efficiency for these challenging molecules.[1] The ODS process involves the oxidation of sulfur-containing compounds to their corresponding sulfoxides or sulfones, which are more polar and can be easily separated from the non-polar fuel phase through solvent extraction or adsorption.[2] The heart of an effective ODS system lies in the catalyst, and extensive research has been dedicated to developing highly active, selective, and reusable catalysts.

This guide provides a comparative overview of various classes of alternative catalysts for the ODS of DBT, presenting their performance data, detailed experimental protocols, and mechanistic insights.

## Catalyst Performance Comparison

The efficacy of different catalysts in the ODS of DBT is evaluated based on several key metrics, including DBT conversion percentage, reaction time, temperature, and the molar ratio of oxidant (typically hydrogen peroxide,  $\text{H}_2\text{O}_2$ ) to sulfur (O/S ratio). The following tables summarize the performance of prominent alternative catalysts based on recent literature.

## Polyoxometalate (POM)-Based Catalysts

Polyoxometalates are a class of metal-oxygen clusters that have shown exceptional catalytic activity in oxidation reactions. Their properties can be tuned by altering their constituent elements and structures.

Catalyst	DBT Conversion (%)	Temperature (°C)	Time	O/S Molar Ratio	Reference
MgAl-PMO <sub>12</sub>	~100%	60	120 min	20	<a href="#">[3]</a> <a href="#">[4]</a>
{Mo <sub>132</sub> }/AC	99.5%	Room Temp.	Not Specified	Not Specified	<a href="#">[5]</a>
[MIMBS] <sub>3</sub> PW <sub>12</sub> O <sub>40</sub>	99.9%	60	150 min	6	<a href="#">[6]</a>
HPW-VIM	99.9%	Not Specified	Not Specified	Not Specified	<a href="#">[7]</a>
(NH <sub>4</sub> ) <sub>6</sub> [β-P <sub>2</sub> W <sub>18</sub> O <sub>62</sub> ]/Ta	45%	80	5 h	Not Specified	
(TBA) <sub>5</sub> [PW <sub>11</sub> ZnO <sub>39</sub> ]	98%	Reflux	75 min	Not Specified	<a href="#">[8]</a>
Na <sub>12</sub> [WZn <sub>3</sub> (H <sub>2</sub> O) <sub>2</sub> (ZnW <sub>9</sub> O <sub>34</sub> ) <sub>2</sub> ]	~70%	60	4 h	16	<a href="#">[9]</a>

## Ionic Liquid (IL)-Based Catalysts

Ionic liquids are salts with low melting points that can act as both catalysts and extraction solvents in the ODS process, offering a "green" alternative due to their low vapor pressure and recyclability.

Catalyst	DBT Removal (%)	Temperature (°C)	Time (min)	O/S Molar Ratio	Reference
[Bmim][OcSO <sub>4</sub> ]	72%	Room Temp.	60	5	<a href="#">[10]</a>
[Bmim]BF <sub>4</sub> with [WO(O <sub>2</sub> ) <sub>2</sub> ·Ph en·H <sub>2</sub> O]	98.6%	Not Specified	Not Specified	Not Specified	<a href="#">[11]</a>
N-carboxymethylpyridinium acetate (AIL1)	99.8%	40	40	6	<a href="#">[12]</a>

## Metal Oxide and Supported Catalysts

Metal oxides, particularly those of molybdenum and titanium, often supported on high-surface-area materials, are effective heterogeneous catalysts for ODS.

Catalyst	DBT Conversion/ Removal (%)	Temperature (°C)	Time	O/S Molar Ratio	Reference
Mo/TiO <sub>2</sub> -SO <sub>3</sub> H	100%	80	10 min	2	<a href="#">[13]</a>
50-HPMo@DUT-67 (MOF)	97.57%	Not Specified	Not Specified	Not Specified	<a href="#">[14]</a>
Ni-MoO <sub>3</sub>	99.8%	50	Not Specified	6	<a href="#">[15]</a>
MoO <sub>3</sub> -TiO <sub>2</sub> @MCM-22	99.96%	Not Specified	15 min	Not Specified	<a href="#">[16]</a>
Mo/MMS	98.1%	103	62 min	4	<a href="#">[17]</a>
Mg/Al-ZnO	99.34%	Not Specified	Not Specified	Not Specified	<a href="#">[18]</a>
Mg/Al-TiO <sub>2</sub>	99.50%	Not Specified	Not Specified	Not Specified	<a href="#">[18]</a>

## Electrochemical Catalysts

Electrocatalytic oxidation offers an alternative route for DBT conversion, with selectivity being a key performance indicator.

Catalyst	Faradaic Efficiency for DBTO <sub>2</sub> formation (%)	Remarks	Reference
Gold (Au)	87.9%	With 2 M water added	[19]
Glassy Carbon	Lower than Au	-	[19]
Nickel (Ni)	Low	Competitive water oxidation	[19]
Palladium (Pd)	Low	Competitive water oxidation	[19]
Platinum (Pt)	Low	Competitive water oxidation	[19]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the ODS of DBT using different classes of catalysts.

### General Procedure for Catalytic Oxidative Desulfurization

A model fuel is typically prepared by dissolving a known concentration of dibenzothiophene (e.g., 500 ppm S) in a sulfur-free organic solvent like n-octane, n-dodecane, or decalin.[10][13][20] The ODS reaction is carried out in a batch reactor, often a two-necked flask equipped with a magnetic stirrer and a condenser.

- **Reaction Setup:** The model fuel is added to the reactor.
- **Addition of Reagents:** The catalyst, an extraction solvent (e.g., acetonitrile), and the oxidant (e.g., 30-50 wt% aqueous H<sub>2</sub>O<sub>2</sub>) are added to the reactor.[6][13]
- **Reaction Conditions:** The mixture is heated to the desired temperature (ranging from room temperature to over 100°C) and stirred for a specified duration (from minutes to several hours).[13][17]

- **Product Separation:** After the reaction, the mixture is cooled, and the catalyst is separated by filtration or centrifugation. The oil phase is then separated from the polar extraction phase, which now contains the oxidized sulfur compounds.[3][21]
- **Analysis:** The sulfur content in the treated oil phase is determined using techniques such as gas chromatography (GC) coupled with a flame ionization detector (FID) or a sulfur chemiluminescence detector (SCD), or X-ray fluorescence (XRF).[21]

## Example Protocol: ODS using Mo/TiO<sub>2</sub>-SO<sub>3</sub>H Catalyst[15]

- **Model Fuel:** 5 mL of a 500 ppm S solution of DBT in dodecane.
- **Catalyst Loading:** 0.0094–0.075 g of Mo/TiO<sub>2</sub>-SO<sub>3</sub>H.
- **Extraction Solvent:** 1 mL of acetonitrile.
- **Oxidant:** Calculated amount of 50% H<sub>2</sub>O<sub>2</sub> solution based on the desired H<sub>2</sub>O<sub>2</sub>:S molar ratio (e.g., 2:1).
- **Reaction Temperature:** 80°C.
- **Stirring Speed:** 700 rpm.
- **Procedure:** The model fuel is heated to 80°C. The catalyst, acetonitrile, and H<sub>2</sub>O<sub>2</sub> are then added. After the reaction time, the fuel is separated from the catalyst and oxidant for analysis.

## Example Protocol: ODS using a Polyoxometalate-Based Ionic Liquid[8]

- **Model Fuel:** 30 mL of a 1000 ppm S solution of DBT in n-octane.
- **Catalyst:** 68.6 mg of [MIMBS]<sub>3</sub>PW<sub>12</sub>O<sub>40</sub> ( $n(\text{catalyst})/n(\text{DBT}) = 0.02$ ).
- **Oxidant:** 575  $\mu\text{L}$  of 30 wt% H<sub>2</sub>O<sub>2</sub> ( $n(\text{H}_2\text{O}_2)/n(\text{DBT}) = 6$ ).

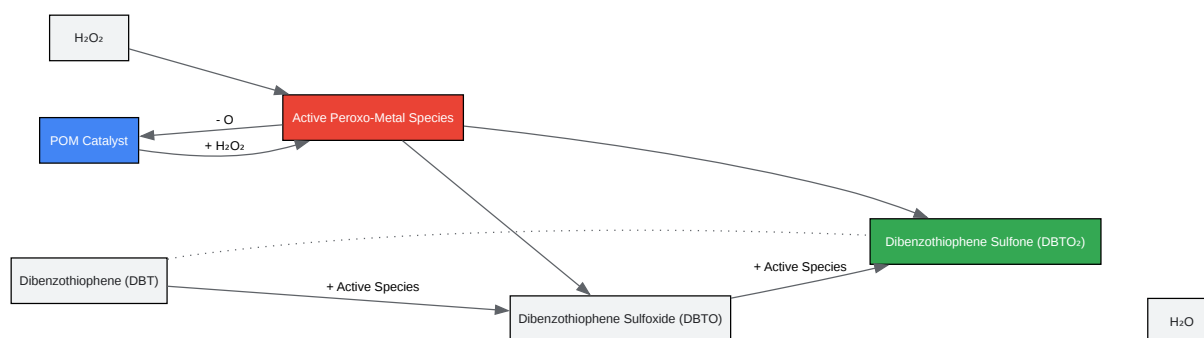
- Extraction Solvent: 30 mL of a mixture of acetonitrile and distilled water ( $V(\text{CH}_3\text{CN}):V(\text{H}_2\text{O}) = 4:1$ ).
- Reaction Temperature: 60°C.
- Reaction Time: 150 min.
- Procedure: All reactants are added to the reactor and stirred at the specified temperature and time.

## Mechanistic Insights and Visualizations

The mechanism of catalytic ODS generally involves the activation of the oxidant by the catalyst to form highly reactive oxidizing species. These species then attack the electron-rich sulfur atom in the DBT molecule.

### Proposed ODS Mechanism with a POM Catalyst

In the presence of a polyoxometalate catalyst and  $\text{H}_2\text{O}_2$ , a metal-peroxo intermediate is often formed. This intermediate is a powerful oxidizing agent that facilitates the oxidation of DBT to dibenzothiophene sulfoxide (DBTO) and subsequently to **dibenzothiophene sulfone** (DBTO<sub>2</sub>).



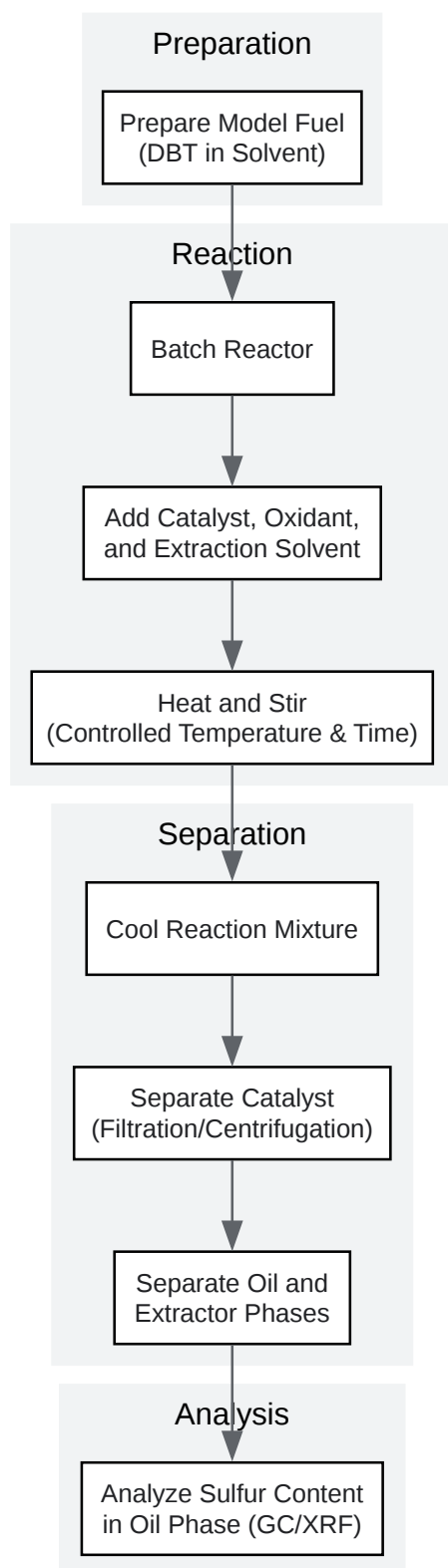
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Caption: Proposed mechanism for POM-catalyzed ODS of DBT.

## General Experimental Workflow for ODS

The following diagram illustrates the typical steps involved in an ODS experiment, from preparation to analysis.





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Caption: General experimental workflow for the ODS of DBT.

## Conclusion

The development of alternative catalysts for the oxidative desulfurization of dibenzothiophene is a vibrant area of research, with numerous promising candidates emerging.

Polyoxometalates, ionic liquids, and various supported metal oxides have demonstrated high efficacy, often achieving near-complete sulfur removal under mild conditions. The choice of catalyst will ultimately depend on a balance of factors including activity, selectivity, stability, reusability, and cost. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working towards the development of cleaner fuels.

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